molecular formula C11H8ClN3O3S B7479384 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B7479384
M. Wt: 297.72 g/mol
InChI Key: RMBXBQBADFFBRA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-methyl-1,3-thiazol-2-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.

    Agriculture: Thiazole derivatives are used as fungicides and herbicides in agriculture.

    Materials Science: Thiazole derivatives are used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes or receptors by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, thiazole derivatives are known to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)8-3-2-7(15(17)18)4-9(8)12/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBXBQBADFFBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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